molecular formula C21H16N4O3S B2751337 4-(3-Phenylbenzo[c]isoxazole-5-carbonyl)-1-(thiazol-2-yl)piperazin-2-one CAS No. 2309187-38-8

4-(3-Phenylbenzo[c]isoxazole-5-carbonyl)-1-(thiazol-2-yl)piperazin-2-one

Cat. No.: B2751337
CAS No.: 2309187-38-8
M. Wt: 404.44
InChI Key: SQJOJTDAEWNMBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound is a complex organic molecule that likely contains an isoxazole ring (a five-membered ring with three carbon atoms, one nitrogen atom, and one oxygen atom), a phenyl group (a ring of six carbon atoms, often referred to as a benzene ring), a carbonyl group (a carbon atom double-bonded to an oxygen atom), and a piperazinone group (a six-membered ring with two nitrogen atoms and one carbonyl group). It’s worth noting that isoxazole derivatives have been found to exhibit anti-cancer activity .


Synthesis Analysis

While specific synthesis methods for this compound were not found, isoxazole derivatives have been synthesized via phosphine-catalyzed asymmetric γ-addition reactions of 5H-thiazol-4-ones and 5H-oxazol-4-ones .

Scientific Research Applications

Synthesis and Antimicrobial Activities

One area of application is in the synthesis of novel compounds with potential antimicrobial activities. For example, researchers have synthesized derivatives related to the core structure of 4-(3-Phenylbenzo[c]isoxazole-5-carbonyl)-1-(thiazol-2-yl)piperazin-2-one, demonstrating good or moderate activities against test microorganisms. Such studies indicate the compound's potential as a backbone for developing new antimicrobial agents (Bektaş et al., 2007).

Anticancer and Apoptotic Agents

Another significant application is in the field of oncology, where derivatives of the compound have been synthesized and evaluated for cytotoxic activity on tumor cells. Some derivatives exhibited potent cytotoxic and antineoplastic activities, suggesting the compound's potential utility in designing new anticancer drugs (Byrappa et al., 2017).

Antiviral Activities

The compound also shows promise in the development of antiviral agents. Derivatives have been synthesized and evaluated for their biological activities, including antiviral effects against specific targets. This highlights the potential of the compound in contributing to the development of new therapeutic agents for viral infections (Reddy et al., 2013).

Pharmacological Evaluation

Pharmacological studies have also been conducted on derivatives of this compound, evaluating their potential as PPARpan agonists. Such studies contribute to understanding the compound's utility in regulating lipid metabolism, with implications for treating metabolic disorders (Guo et al., 2006).

Biological Activity Studies

Further research includes the synthesis and biological evaluation of novel derivatives, focusing on their antimicrobial and antiviral activities. These studies underscore the versatility of the compound as a scaffold for developing various biologically active agents, demonstrating broad-spectrum antimicrobial efficacy (Patel et al., 2012).

Properties

IUPAC Name

4-(3-phenyl-2,1-benzoxazole-5-carbonyl)-1-(1,3-thiazol-2-yl)piperazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N4O3S/c26-18-13-24(9-10-25(18)21-22-8-11-29-21)20(27)15-6-7-17-16(12-15)19(28-23-17)14-4-2-1-3-5-14/h1-8,11-12H,9-10,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQJOJTDAEWNMBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)CN1C(=O)C2=CC3=C(ON=C3C=C2)C4=CC=CC=C4)C5=NC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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